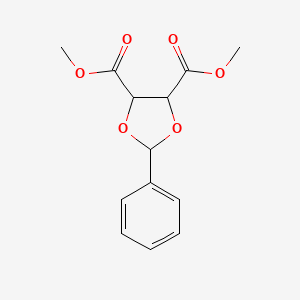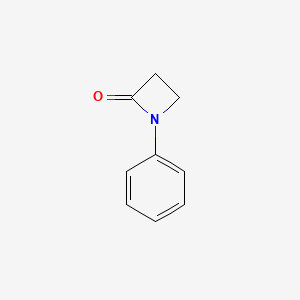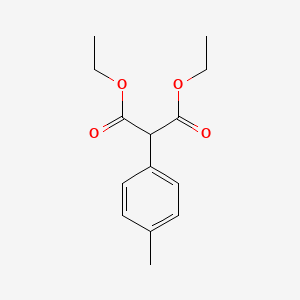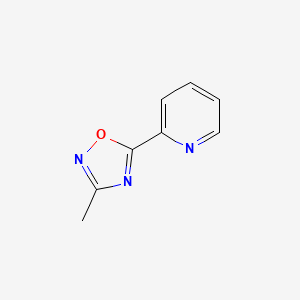![molecular formula C8H13N3S2 B1348867 5-环己基氨基-[1,3,4]噻二唑-2-硫醇 CAS No. 68161-70-6](/img/structure/B1348867.png)
5-环己基氨基-[1,3,4]噻二唑-2-硫醇
描述
5-Cyclohexylamino-[1,3,4]thiadiazole-2-thiol is an organic compound with the molecular formula C8H13N3S2 and a molecular weight of 215.34 g/mol . It belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities and applications in various fields of research .
科学研究应用
5-Cyclohexylamino-[1,3,4]thiadiazole-2-thiol has a wide range of applications in scientific research, including:
作用机制
Mode of Action
It is known that the presence of the thione group indicates that the reaction occurred as n-alkylation .
Pharmacokinetics
The compound has a molecular weight of 215.34 , which may influence its bioavailability. It is a solid at room temperature, with a predicted melting point of 170.46°C and a boiling point of 312.39°C at 760 mmHg . These properties could potentially affect its pharmacokinetic profile.
生化分析
Biochemical Properties
5-Cyclohexylamino-[1,3,4]thiadiazole-2-thiol plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with cyclin-dependent kinases (CDKs) such as CDK9/Cyclin T1, which are crucial for cell cycle regulation . The nature of these interactions often involves binding to the active sites of these enzymes, thereby modulating their activity.
Cellular Effects
The effects of 5-Cyclohexylamino-[1,3,4]thiadiazole-2-thiol on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with CDK9/Cyclin T1 can lead to alterations in gene transcription, impacting cell proliferation and apoptosis . Additionally, it has been evaluated for its cytotoxic effects on multiple human cancer cell lines, including hepatocellular carcinoma (HEPG-2) and human lung carcinoma (A549) .
Molecular Mechanism
At the molecular level, 5-Cyclohexylamino-[1,3,4]thiadiazole-2-thiol exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. For instance, its binding to CDK9/Cyclin T1 inhibits the kinase activity, which in turn affects the phosphorylation of RNA polymerase II and subsequent gene transcription . This mechanism highlights its potential as a therapeutic agent in cancer treatment.
Temporal Effects in Laboratory Settings
The stability and degradation of 5-Cyclohexylamino-[1,3,4]thiadiazole-2-thiol over time in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with a predicted melting point of 170.46°C and a boiling point of 312.39°C at 760 mmHg
Dosage Effects in Animal Models
The effects of 5-Cyclohexylamino-[1,3,4]thiadiazole-2-thiol vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. For example, in studies involving cancer models, varying dosages of this compound have shown differential effects on tumor growth and cell viability . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing toxicity.
Metabolic Pathways
5-Cyclohexylamino-[1,3,4]thiadiazole-2-thiol is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these pathways. Its effects on metabolic flux and metabolite levels are significant, as it can alter the balance of metabolic reactions within cells. For instance, its interaction with CDK9/Cyclin T1 affects the transcription of genes involved in metabolism, thereby influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of 5-Cyclohexylamino-[1,3,4]thiadiazole-2-thiol within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation within different cellular compartments. Studies have shown that this compound can be efficiently transported into cells, where it accumulates in specific organelles, influencing their function .
Subcellular Localization
The subcellular localization of 5-Cyclohexylamino-[1,3,4]thiadiazole-2-thiol is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, its localization to the nucleus allows it to interact with nuclear proteins such as CDK9/Cyclin T1, thereby influencing gene transcription . Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclohexylamino-[1,3,4]thiadiazole-2-thiol typically involves the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with cyclohexylamine . The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol, to yield the desired product .
Industrial Production Methods
While specific industrial production methods for 5-Cyclohexylamino-[1,3,4]thiadiazole-2-thiol are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity .
化学反应分析
Types of Reactions
5-Cyclohexylamino-[1,3,4]thiadiazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and isocyanates are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, amines, and various substituted derivatives .
相似化合物的比较
Similar Compounds
5-Amino-1,3,4-thiadiazole-2-thiol: A closely related compound with similar chemical properties and biological activities.
4-Substituted-thiazol-2-chloroacetamides: These compounds share structural similarities and are used in the synthesis of thiadiazole derivatives.
Uniqueness
5-Cyclohexylamino-[1,3,4]thiadiazole-2-thiol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclohexylamino group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for research and development .
属性
IUPAC Name |
5-(cyclohexylamino)-3H-1,3,4-thiadiazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3S2/c12-8-11-10-7(13-8)9-6-4-2-1-3-5-6/h6H,1-5H2,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOPULZODGGQCOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=NNC(=S)S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60351747 | |
| Record name | 5-cyclohexylamino-[1,3,4]thiadiazole-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60351747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68161-70-6 | |
| Record name | 68161-70-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150541 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-cyclohexylamino-[1,3,4]thiadiazole-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60351747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(cyclohexylamino)-1,3,4-thiadiazole-2-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


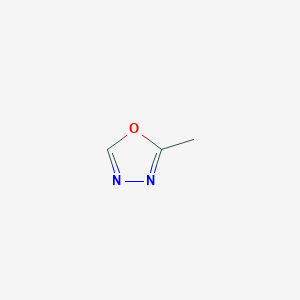
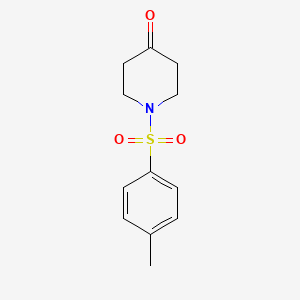
![7,7-Dibromobicyclo[4.1.0]hept-3-ene](/img/structure/B1348793.png)
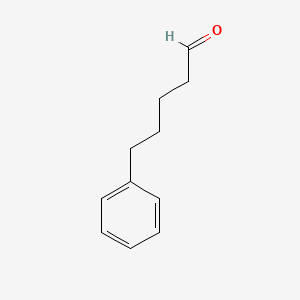
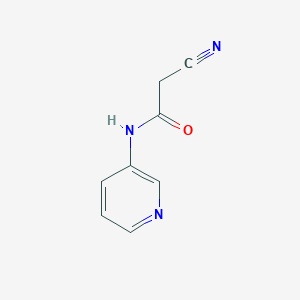


![3-[(Dimethylamino)methylidene]pentane-2,4-dione](/img/structure/B1348805.png)


